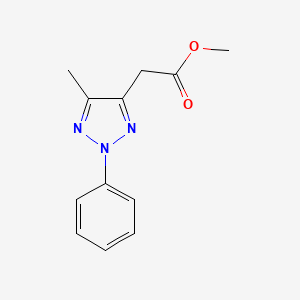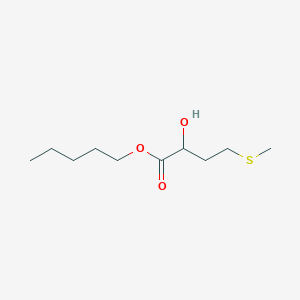
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methylamine, and ethyl acetoacetate.
Formation of Imidazole Ring: The imidazole ring is formed through a condensation reaction between 4-chlorobenzaldehyde and methylamine, followed by cyclization with ethyl acetoacetate.
Esterification: The resulting imidazole derivative is then esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid ethyl ester: Similar structure but different substitution pattern.
1,4-Dimethyl-1H-imidazole-5-carboxylic acid ethyl ester: Lacks the 4-chlorophenyl group.
2-Phenyl-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester: Substitution of the 4-chlorophenyl group with a phenyl group.
Uniqueness
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester is unique due to the presence of both the 4-chlorophenyl and 1,4-dimethyl groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
649557-67-5 |
|---|---|
分子式 |
C14H15ClN2O2 |
分子量 |
278.73 g/mol |
IUPAC名 |
ethyl 2-(4-chlorophenyl)-3,5-dimethylimidazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-9(2)16-13(17(12)3)10-5-7-11(15)8-6-10/h5-8H,4H2,1-3H3 |
InChIキー |
LIMKDAZGGJMNNG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(N1C)C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)




![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)



![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)

